Clocortolone

Vue d'ensemble

Description

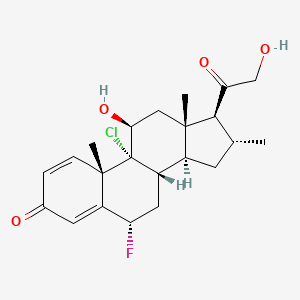

Clocortolone est un corticostéroïde topique utilisé principalement pour ses propriétés anti-inflammatoires et antiprurigineuses. Il est couramment utilisé sous la forme de this compound pivalate, une version estérifiée du composé, et est appliqué sous forme de crème pour traiter diverses affections cutanées inflammatoires telles que la dermatite . This compound est classé comme un corticostéroïde de force moyenne et est unique parmi les stéroïdes en raison de la présence à la fois d'un atome de chlore et d'un atome de fluor dans sa structure .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

. Ces modifications sont cruciales pour l'activité pharmacologique de la clocortolone. Les conditions de réaction impliquent généralement l'utilisation de divers réactifs et catalyseurs pour réaliser ces transformations, bien que des détails spécifiques sur les méthodes de production industrielle ne soient pas facilement disponibles.

Méthodes de production industrielle

La production industrielle de this compound implique probablement une synthèse chimique à grande échelle utilisant les voies de synthèse susmentionnées. Le processus serait optimisé pour le rendement et la pureté, avec des mesures de contrôle de qualité strictes pour garantir la cohérence et la sécurité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Clocortolone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Introduction de groupes hydroxyle à des positions spécifiques.

Réduction : Réduction des doubles liaisons en liaisons simples.

Substitution : Halogénation à des atomes de carbone spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de la this compound comprennent les agents halogénants (par exemple, les sources de chlore et de fluor), les agents oxydants et les agents réducteurs. Les conditions de réaction varient en fonction de la transformation spécifique à effectuer, mais impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la this compound pivalate, qui est la forme estérifiée utilisée dans les formulations topiques. D'autres intermédiaires et sous-produits peuvent être formés pendant la synthèse, mais ceux-ci sont généralement éliminés pendant le processus de purification.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé modèle pour étudier les effets de l'halogénation sur l'activité des stéroïdes.

Biologie : Enquête sur ses effets sur les processus cellulaires et les voies inflammatoires.

Industrie : Utilisé dans la formulation de crèmes et pommades topiques à usage thérapeutique.

Mécanisme d'action

Ces protéines contrôlent la biosynthèse de puissants médiateurs de l'inflammation, tels que les prostaglandines et les leucotriènes, en inhibant la libération de leur précurseur commun, l'acide arachidonique . Cela se traduit par une inflammation et des démangeaisons réduites dans les zones touchées.

Applications De Recherche Scientifique

Clinical Applications

Clocortolone pivalate is primarily indicated for the treatment of:

- Atopic Dermatitis : Studies have shown significant improvement in symptoms such as erythema, scaling, and pruritus in patients with atopic dermatitis when treated with this compound pivalate cream .

- Seborrheic Dermatitis : The cream has demonstrated efficacy in reducing inflammation and discomfort associated with seborrheic dermatitis .

- Contact Dermatitis : this compound pivalate effectively alleviates symptoms of contact dermatitis, providing relief from itching and irritation .

- Psoriasis : Clinical trials indicate that this compound pivalate is effective in managing psoriasis vulgaris, showing superior results compared to vehicle treatments .

Efficacy

A systematic review and multiple clinical trials have established that this compound pivalate 0.1% cream is effective across various dermatological conditions:

- Atopic Dermatitis : In a study involving 109 patients, those treated with this compound showed a significantly higher rate of improvement compared to the placebo group by Day 4 and maintained efficacy through Day 14 .

- Psoriasis : In trials involving psoriasis patients, significant improvements were noted by Day 7, with continued efficacy observed at subsequent follow-ups .

Safety

This compound pivalate has a favorable safety profile:

- Adverse Effects : The incidence of adverse effects is low, primarily limited to minor localized reactions such as dryness or irritation. No serious systemic effects or hypothalamic-pituitary-adrenal axis suppression were reported in studies .

- Pediatric Use : Research indicates that this compound is safe for use in pediatric populations, with studies showing effective symptom relief and minimal adverse events .

Study on Pediatric Adherence

A study focused on adherence to this compound pivalate cream in pediatric patients with atopic dermatitis revealed that despite self-reported adherence rates being high (71%-97%), actual adherence was significantly lower (18%-109%). Nonetheless, the treatment resulted in substantial clinical improvements regardless of adherence levels, highlighting the "forgiving" nature of mid-potency corticosteroids .

Efficacy in Facial Dermatoses

Another significant study evaluated the use of this compound pivalate for facial dermatoses. In a cohort ranging from infants to elderly patients, 76% experienced marked relief from symptoms such as erythema and scaling after three weeks of treatment. The overall therapeutic response was rated as good to excellent in about 68% of subjects .

Mécanisme D'action

These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . This results in reduced inflammation and itching in the affected areas.

Comparaison Avec Des Composés Similaires

Clocortolone est unique parmi les corticostéroïdes topiques en raison de la présence à la fois d'un atome de chlore en C-9 et d'un atome de fluor en C-6 . Cette combinaison ne se retrouve pas dans d'autres corticostéroïdes, ce qui contribue à son profil pharmacologique distinct. Des composés similaires comprennent :

Hydrocortisone : Un corticostéroïde de faible puissance utilisé pour les affections inflammatoires légères.

Bêtaméthasone : Un corticostéroïde de plus forte puissance utilisé pour les affections plus graves.

Triamcinolone : Un autre corticostéroïde de puissance moyenne avec un schéma d'halogénation différent.

Par rapport à ces composés, this compound offre un équilibre entre puissance et sécurité, ce qui le rend adapté à un large éventail de patients .

Activité Biologique

Clocortolone, specifically in its form as this compound pivalate, is a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on pharmacological effects, clinical efficacy, safety profiles, and structural characteristics that influence its therapeutic applications.

Pharmacological Properties

This compound pivalate is classified as a mid-potency topical corticosteroid. Its unique structural modifications enhance its lipophilicity and skin penetration, which are critical for its efficacy in treating dermatological conditions. The key structural features include:

- β-hydroxylation at C-11

- Methylation at C-16

- Double bonds at C-1,2

- Esterification at C-21 with a pivalate group

- Halogenation at C-6 and C-9

These modifications contribute to the drug's increased potency and reduced side effects compared to other corticosteroids .

This compound exerts its effects primarily through binding to glucocorticoid receptors in the skin, leading to the modulation of inflammatory responses. Its high lipophilicity allows for effective penetration into the stratum corneum, resulting in significant local concentrations that enhance anti-inflammatory action .

Case Studies and Clinical Trials

- Atopic Dermatitis : A systematic review highlighted that this compound pivalate cream (0.1%) demonstrated early onset of action in treating mild to moderate atopic dermatitis (AD) with significant improvements observed within the first week of treatment. In one study involving pediatric patients, this compound pivalate resulted in a 47.7% improvement in the Eczema Area and Severity Index (EASI) score after four weeks .

- Eczematous Dermatitis : In double-blind trials comparing this compound pivalate with placebo, a greater proportion of patients reported good or excellent responses after 14 days of treatment. The study noted minimal adverse effects, with only 3.4% of patients experiencing dryness or irritation compared to 10.4% in the placebo group .

- Psoriasis : this compound was also evaluated in psoriasis treatment, showing effectiveness in 40% of cases with marked improvement in symptoms like erythema and scaling .

Safety Profile

The safety profile of this compound pivalate is favorable, with studies indicating no significant suppression of the hypothalamic-pituitary-adrenal (HPA) axis even after prolonged use . Cutaneous safety studies have shown negligible irritancy among healthy subjects using this compound under patch occlusion for extended periods .

Comparative Efficacy Table

| Condition | Efficacy Rate (%) | Key Findings |

|---|---|---|

| Atopic Dermatitis | 69 | Significant improvement in EASI scores |

| Eczematous Dermatitis | Not specified | Higher response rates compared to placebo |

| Psoriasis | 40 | Marked improvement in erythema and scaling |

Propriétés

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTMADLUXIRMGX-RFPWEZLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333489 | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e-02 g/L | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. These enzyme transcriptional changes are mediated by the drug binding first to the glucocorticoid receptor. This complex can migrate to the cell nucleus which then binds to DNA initiating genetic activation and repression of various genes. | |

| Record name | Clocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4828-27-7, 34097-16-0 | |

| Record name | Clocortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clocortolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCORTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.